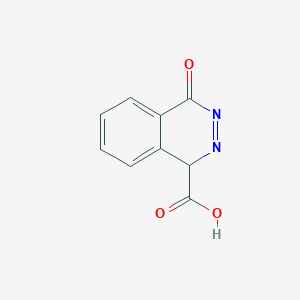

4-oxo-1H-phthalazine-1-carboxylic acid

Description

Contextualization of Phthalazines in Heterocyclic Chemistry

Phthalazines belong to the larger family of benzodiazines, which also includes cinnolines, quinazolines, and quinoxalines, all of which are bicyclic heteroaromatic compounds with the molecular formula C₈H₆N₂. The arrangement of the nitrogen atoms within the heterocyclic ring significantly influences the electronic distribution, reactivity, and biological activity of these isomers. Phthalazines are characterized by their 1,2-diazine (pyridazine) ring fused to a benzene (B151609) ring. This structural motif is found in a number of natural products and has been extensively utilized in the synthesis of compounds with a broad spectrum of pharmacological activities. osf.ioresearchgate.net

The introduction of substituents onto the phthalazine (B143731) core allows for the fine-tuning of its properties. The presence of a carbonyl group, as seen in phthalazinones, and a carboxylic acid function, as in 4-oxo-1H-phthalazine-1-carboxylic acid, dramatically influences the molecule's polarity, acidity, and ability to participate in hydrogen bonding and other intermolecular interactions. These features are crucial for the molecule's behavior in biological systems and its utility as a synthetic building block.

Historical Development and Evolution of Phthalazine Research

The study of phthalazine chemistry has a rich history, with early research focusing on the fundamental synthesis and reactivity of the parent heterocycle. Initial synthetic methods often involved the condensation of hydrazine (B178648) with ortho-dicarbonyl compounds or their derivatives. nih.gov Over the decades, research has evolved significantly, driven by the discovery of the diverse biological activities of phthalazine derivatives.

In the mid-20th century, the focus shifted towards the synthesis of substituted phthalazines and the exploration of their therapeutic potential. This led to the discovery of compounds with antihypertensive, anticonvulsant, and antimicrobial properties. researchgate.net More recently, the advent of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, has enabled the efficient construction of complex phthalazine-based molecules with high degrees of structural diversity. nih.gov Contemporary research is heavily focused on the development of phthalazine derivatives as targeted therapies, particularly in the field of oncology, where they have shown promise as inhibitors of various kinases and other enzymes involved in cancer progression. researchgate.netekb.eg

Conceptual Framework of this compound in Contemporary Chemical Biology

While this compound itself is not extensively studied as a standalone bioactive agent, it serves as a crucial building block and a conceptual model in chemical biology. Its structure embodies the key pharmacophoric features of the phthalazinone class of compounds, which are known to interact with a variety of biological targets. The carboxylic acid group at the 1-position provides a handle for further chemical modification, allowing for the synthesis of a wide range of derivatives, such as esters, amides, and hydrazides. nih.gov

In the context of chemical biology, this compound can be viewed as a scaffold that can be elaborated to create molecular probes to study biological processes or to develop potent and selective inhibitors of specific enzymes. The phthalazinone core is a known privileged structure for kinase inhibition, and the carboxylic acid moiety can be used to introduce substituents that can interact with specific amino acid residues in the active site of a target protein, thereby enhancing binding affinity and selectivity. ekb.eg

Overview of Key Research Avenues for this compound

The primary research avenue for this compound is its use as a versatile starting material for the synthesis of more complex phthalazine derivatives with potential therapeutic applications. The majority of research in this area focuses on leveraging the reactivity of the carboxylic acid group and the phthalazinone ring system to generate libraries of compounds for biological screening.

Key areas of investigation for derivatives of this compound include:

Anticancer Drug Discovery: A significant body of research is dedicated to the development of phthalazinone derivatives as anticancer agents. These compounds have been shown to target various aspects of cancer cell biology, including cell cycle progression, apoptosis, and angiogenesis. researchgate.netekb.eg

Enzyme Inhibition: The phthalazinone scaffold is a common feature in a number of potent enzyme inhibitors. Research is ongoing to develop derivatives of this compound that can selectively inhibit kinases, phosphodiesterases, and other enzymes implicated in disease. nih.govnih.gov

Development of New Synthetic Methodologies: The synthesis of novel phthalazine derivatives often requires the development of new and efficient chemical reactions. Research in this area contributes to the broader field of organic synthesis. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its derivatives is primarily driven by the pursuit of new therapeutic agents with improved efficacy and safety profiles. The main objectives of this research can be summarized as follows:

Synthesis and Structural Diversification: To develop efficient and versatile synthetic routes to a wide range of derivatives of this compound. This involves the exploration of new reactions and the optimization of existing methods to allow for the introduction of a variety of functional groups at different positions of the phthalazine core.

Biological Evaluation and Structure-Activity Relationship (SAR) Studies: To screen newly synthesized compounds for their biological activity in a variety of disease models. A key objective is to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds. nih.gov

Mechanism of Action Studies: To elucidate the molecular mechanisms by which bioactive phthalazine derivatives exert their effects. This involves identifying the specific cellular targets of these compounds and understanding how their interaction with these targets leads to a therapeutic effect.

Exploration of New Therapeutic Applications: To investigate the potential of phthalazine derivatives in the treatment of a wide range of diseases beyond cancer, including inflammatory disorders, infectious diseases, and neurodegenerative conditions. nih.gov

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid |

| CAS Number | 3260-44-4 sigmaaldrich.com |

| Molecular Formula | C₉H₆N₂O₃ sigmaaldrich.com |

| Molecular Weight | 190.16 g/mol sigmaaldrich.com |

| InChI Key | YHNOBCUFJJRVOP-UHFFFAOYSA-N sigmaaldrich.com |

| Synonyms | 4-Hydroxyphthalazine-1-carboxylic acid sigmaaldrich.com |

Table 2: Physical Properties (Predicted and Experimental)

| Property | Value |

| Physical State | Solid sigmaaldrich.com |

| Melting Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |

| pKa | Not available |

Spectroscopic Data

Table 3: Expected Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons (multiplets), a broad singlet for the carboxylic acid proton, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for aromatic carbons, a signal for the carbonyl carbon of the phthalazinone, and a signal for the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (approx. 1700-1725 cm⁻¹), and a C=O stretch for the phthalazinone amide (approx. 1650-1680 cm⁻¹). echemi.commasterorganicchemistry.com |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

4-oxo-1H-phthalazine-1-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4,7H,(H,13,14) |

InChI Key |

PYKQFLWWCVCREI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(N=NC2=O)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 4 Oxo 1h Phthalazine 1 Carboxylic Acid

Pathways of Electrophilic and Nucleophilic Reactions

The phthalazinone ring system possesses both electron-rich and electron-deficient centers, rendering it susceptible to both electrophilic and nucleophilic attacks. The reactivity is often dictated by the specific reaction conditions and the nature of the reacting species.

Nucleophilic Substitution on the Phthalazine (B143731) Nucleus

The phthalazine nucleus, particularly when substituted with a good leaving group like a halogen, is prone to nucleophilic substitution reactions. The nitrogen atoms in the ring activate the carbon atoms towards attack by nucleophiles.

Detailed Research Findings:

The reactivity of halogenated phthalazines towards nucleophiles has been a subject of considerable study. For instance, 1-chloro-4-substituted-phenyl-phthalazine derivatives readily undergo nucleophilic substitution with various nucleophiles. researchcommons.org The chlorine atom at the 1-position is susceptible to displacement by amines, alkoxides, and other nucleophilic reagents. researchcommons.orgresearchgate.net This reactivity is analogous to that observed in 2- or 4-halogenoquinolines. longdom.org

Studies on 1-chlorobenzo[g]phthalazinone have shown that the chlorine atom can be replaced by a variety of nucleophiles, including morpholine, cyanide, amines, alkoxides, azide (B81097), and hydrazine (B178648). researchgate.net Similarly, the reaction of 1-halogeno or 1,4-dihalogeno phthalazines with primary or secondary amines typically results in the formation of the corresponding amino-substituted phthalazines. longdom.org

The following table summarizes representative nucleophilic substitution reactions on the phthalazine nucleus:

| Starting Material | Nucleophile | Product | Reference |

| 1-Chloro-4-(4-methoxyphenyl)phthalazine | Sodium ethoxide | 1-Ethoxy-4-(4-methoxyphenyl)phthalazine | researchcommons.org |

| 1-Chlorobenzo[g]phthalazinone | Morpholine | 1-Morpholinobenzo[g]phthalazinone | researchgate.net |

| 1-Halogenophthalazine | Primary/Secondary Amine | 1-Amino-substituted phthalazine | longdom.org |

Reactivity of the Phthalazinone Carbonyl Group

The carbonyl group at the C4 position of the phthalazinone ring exhibits typical ketonic character, although its reactivity can be influenced by the adjacent lactam nitrogen and the aromatic ring. It can undergo nucleophilic addition reactions, but these are often followed by subsequent transformations.

Detailed Research Findings:

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position is a versatile handle for a variety of chemical modifications, including esterification, amidation, and the formation of hydrazides. These transformations are fundamental in synthesizing a wide array of derivatives with potential applications.

Esterification Reactions and Their Controlled Formation

Esterification of the carboxylic acid group is a common and important transformation. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk Controlling the reaction conditions is crucial to achieve high yields and avoid side reactions.

Detailed Research Findings:

The Fischer-Speier esterification, which uses an acid catalyst like sulfuric acid or tosic acid in an excess of alcohol, is a standard method for converting carboxylic acids to esters. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it's often necessary to remove the water formed during the reaction. masterorganicchemistry.com Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which can be effective even for sterically hindered esters. organic-chemistry.org A mild and efficient protocol for the esterification of aromatic carboxylic acids using phosphorus oxychloride (POCl3) has also been reported, with primary alcohols reacting well at room temperature. derpharmachemica.com

A study on the synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetic acid derivatives demonstrated the chemoselective N-alkylation of the phthalazinone nitrogen with ethyl chloroacetate (B1199739) to yield the corresponding ester. nih.gov

The following table provides examples of esterification methods:

| Carboxylic Acid | Reagents | Product | Key Features | Reference |

| Aromatic Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester | Equilibrium reaction, requires excess alcohol or water removal. | masterorganicchemistry.commasterorganicchemistry.com |

| Carboxylic Acid | Alcohol, DCC, DMAP | Ester | Effective for sterically hindered esters, high yields. | organic-chemistry.org |

| Aromatic Carboxylic Acid | Alcohol, POCl3 | Ester | Mild conditions, good yields for primary alcohols at room temperature. | derpharmachemica.com |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate | (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate (B1210297) | Chemoselective N-alkylation leading to an ester. | nih.gov |

Amidation Reactions and Peptide Coupling Strategies

The formation of amides from the carboxylic acid group is another key transformation, often achieved through the use of peptide coupling reagents. omicsonline.orguni-kiel.de These reactions are crucial for building more complex molecules, including peptide-like structures.

Detailed Research Findings:

Peptide bond formation is essentially a nucleophilic substitution reaction where an amino group attacks an activated carboxyl group. omicsonline.org Various coupling reagents have been developed to facilitate this reaction under mild conditions and to minimize racemization. omicsonline.orguni-kiel.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. uni-kiel.de

For example, the synthesis of 4-benzyl-6-(phenoxathiin-2-yl)-3-N-(phthalyl- or tosylglycyl)oxy-, mercapto- or aminopyridazines was achieved by coupling the corresponding pyridazine (B1198779) derivatives with protected amino acids using N,N'-dicyclohexylcarbodiimide (DCC) as the condensing agent. niscpr.res.in In another instance, a hydrazide derived from a phthalazinone was converted to an azide in situ and then coupled with amino acid esters to produce monopeptides. nih.gov

The table below outlines different strategies for amidation and peptide coupling:

| Carboxylic Acid Derivative | Amine Source | Coupling Reagent/Method | Product | Reference |

| Protected Amino Acid | Pyridazine derivative | N,N'-Dicyclohexylcarbodiimide (DCC) | N-Acylpyridazine derivative | niscpr.res.in |

| Acetohydrazide derivative | Amino acid methyl ester | In situ azide formation (NaNO2, HCl) | Dipeptide derivative | nih.gov |

| Carboxylic Acid | Amine | General Peptide Coupling Reagents (e.g., HATU, HOBt) | Amide/Peptide | omicsonline.orguni-kiel.de |

Formation of Hydrazides and Acyl Hydrazides

The reaction of the carboxylic acid or its derivatives with hydrazine hydrate (B1144303) leads to the formation of hydrazides, which are important intermediates for the synthesis of various heterocyclic compounds. nih.gov

Detailed Research Findings:

Carboxylic acid hydrazides are typically prepared by the hydrazinolysis of esters in alcoholic solutions. researchgate.net For example, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) methyl acetate was hydrazinolyzed with hydrazine hydrate to yield the corresponding acetohydrazide. nih.gov These hydrazides can then be further reacted to form more complex structures. For instance, condensation of a phenazine-1-carboxylic acid hydrazide with various aldehydes yielded a series of new hydrazone compounds. mdpi.comnih.gov

Hydrazides are valuable precursors for the synthesis of heterocycles like 1,3,4-oxadiazoles. nih.gov The general route involves the reaction of a carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with a hydrazide like isoniazid. nih.gov

The following table summarizes methods for the formation of hydrazides and their subsequent reactions:

| Starting Material | Reagents | Product | Further Reactions | Reference |

| Ester derivative of phthalazinone | Hydrazine hydrate | Acetohydrazide derivative | Formation of azides for peptide coupling. | nih.gov |

| Phenazine-1-carboxylic acid ester | Hydrazine hydrate | Phenazine-1-carboxylic acid hydrazide | Condensation with aldehydes to form hydrazones. | mdpi.comnih.gov |

| Carboxylic acid | Thionyl chloride, then Isoniazid | N-Acylhydrazone | Synthesis of 1,3,4-oxadiazoles. | nih.gov |

Tautomerism and Isomerization Phenomena within the Phthalazinone Core

The phthalazinone nucleus is capable of existing in different tautomeric forms, a phenomenon crucial to its chemical reactivity and biological interactions. researchcommons.org The primary tautomerism observed in the phthalazinone core is the lactam-lactim equilibrium. In the case of 4-oxo-1H-phthalazine-1-carboxylic acid, this manifests as an equilibrium between the 4-oxo (lactam) form and the 4-hydroxy (lactim) form.

A computational study utilizing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM) on the general phthalazinone ring system has provided insights into the relative stabilities of these tautomers. chemmethod.com These studies indicate that the stability of the tautomers can be significantly influenced by the surrounding medium. chemmethod.com In the gas phase versus in polar solvents, the net charges on the oxygen atoms can vary, which in turn affects the tautomeric equilibrium. chemmethod.com For many related heterocyclic systems, the lactam form is generally the more stable tautomer.

The presence of the carboxylic acid group at the 1-position can further influence this equilibrium through intramolecular hydrogen bonding and electronic effects. The potential tautomeric forms of this compound are depicted below:

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structural Representation | Description |

|---|---|---|

| This compound (Lactam) |  |

The amide form, typically more stable in many heterocyclic systems. |

Spectroscopic techniques such as NMR and UV-Vis are instrumental in experimentally determining the predominant tautomeric form in solution. researchcommons.org For instance, in a study on 3-hydroxypyridine, resonant inelastic X-ray scattering was employed to disentangle the spectral features of coexisting tautomers in an aqueous solution. researchcommons.org Similar methodologies could be applied to elucidate the tautomeric equilibrium of this compound.

Ring System Modulations and Rearrangements

The phthalazinone ring system is generally stable; however, under specific conditions, it can undergo modulations and rearrangements. These transformations can involve ring-opening, ring expansion, or other skeletal changes.

One potential reaction for this compound is decarboxylation . The presence of an α-oxo group relative to the carboxylic acid can facilitate the loss of carbon dioxide upon heating. masterorganicchemistry.com This reaction would lead to the formation of 4-oxo-1,2-dihydrophthalazine. The mechanism of decarboxylation of β-keto acids is well-established and proceeds through a cyclic transition state, a process that may be analogous for α-oxo carboxylic acids. masterorganicchemistry.com

Ring-opening reactions of the phthalazinone ring are also conceivable, particularly under the influence of strong nucleophiles or harsh reaction conditions. For example, related phthalimide (B116566) systems can undergo nucleophile-assisted ring-opening. nih.gov In a basic medium, hydroxide (B78521) ions could potentially attack the carbonyl carbon, leading to the opening of the heterocyclic ring to form a substituted phtahlic acid derivative. youtube.comresearchgate.net

While specific rearrangements of the this compound core are not extensively documented, analogies can be drawn from other heterocyclic systems. Various named rearrangements, such as the Meyer–Schuster, Payne, and Favorskii rearrangements, are known to occur in other heterocyclic structures and could potentially be induced in the phthalazinone system under the right conditions. wikipedia.orglibretexts.orgmsu.edu For instance, photochemical rearrangements are a known phenomenon in some cyclic ketones, and investigation into the photochemistry of phthalazinones could reveal novel transformation pathways. youtube.com

The synthesis of various substituted phthalazinone derivatives demonstrates the robustness of the core ring system to a range of reagents, yet also highlights the potential for functionalization which can be a precursor to rearrangement reactions. nih.govbu.edu.egnih.gov

Table 2: Potential Ring System Modulations of this compound

| Reaction Type | Description | Potential Product |

|---|---|---|

| Decarboxylation | Loss of CO2 from the carboxylic acid group, often induced by heat. | 4-oxo-1,2-dihydrophthalazine |

| Base-catalyzed Ring Opening | Nucleophilic attack by a base (e.g., OH-) on the carbonyl carbon, leading to cleavage of the heterocyclic ring. | Substituted phthalic acid derivative |

Further experimental and computational studies are necessary to fully elucidate the scope and mechanisms of these potential transformations for this compound.

Derivatization Strategies and Analogue Synthesis for Enhancing 4 Oxo 1h Phthalazine 1 Carboxylic Acid Functionalization

Strategic Modifications on the Phthalazinone Ring System

N-Alkylation and N-Acylation Approaches for Derivative Generation

The nitrogen atom at position 2 (N-2) of the phthalazinone ring is a primary target for derivatization through alkylation and acylation. N-alkylation introduces an alkyl group, which can alter the compound's lipophilicity and steric profile. A common method involves the reaction of a precursor, such as a 4-substituted-2H-phthalazin-1-one, with an alkylating agent. For instance, chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) yields the corresponding N-alkylated ester, (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate (B1210297). nih.gov Similarly, a Michael addition reaction with ethyl acrylate (B77674) in the presence of a base like anhydrous potassium carbonate can be used to introduce a propanoate side chain, forming ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate. nih.gov

N-acylation involves the introduction of an acyl group, which can serve as a handle for further functionalization or to introduce specific structural motifs. While direct N-acylation of the 4-oxo-1H-phthalazine-1-carboxylic acid core is feasible, related acylation reactions on similar heterocyclic systems are well-documented. For example, visible-light-induced decarboxylative acylation has been successfully applied to quinoxalin-2(1H)-ones using α-oxo carboxylic acids. rsc.org Such methods highlight the potential for acyl group introduction on the phthalazinone nitrogen under mild, modern synthetic conditions.

Table 1: Examples of N-Alkylation Reagents and Products This table is representative of N-alkylation strategies on the phthalazinone core.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate | (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | nih.gov |

| 4-Benzylphthalazin-1(2H)-one | Ethyl acrylate / K₂CO₃ | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate | nih.gov |

Substituent Introduction on the Benzenoid Ring

Modifying the benzenoid portion of the phthalazinone ring system is another critical strategy for creating analogues. Introducing various substituents onto this aromatic ring can significantly impact the molecule's electronic properties, solubility, and interactions with biological targets. The synthesis of these derivatives typically begins with appropriately substituted precursors. For example, to synthesize a derivative with a 3,4-dimethylphenyl group at position 4, the synthesis would likely start from a correspondingly substituted phthalic acid or phthalic anhydride (B1165640) derivative. This approach allows for the incorporation of a wide range of functional groups, including alkyl, alkoxy, and halogen moieties, onto the benzenoid ring before the formation of the heterocyclic phthalazinone core. fayoum.edu.eg

Functionalization at Position-4 of the Phthalazine (B143731) Ring

The carbon at position 4 of the phthalazine ring is a key site for introducing diversity. The nature of the substituent at this position can profoundly influence the molecule's properties. Synthetic routes often commence with a 4-substituted phthalazinone. For example, syntheses of various derivatives have started from 4-benzyl-2H-phthalazin-1-one or 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one. nih.govnih.govfayoum.edu.eg The substituent at C-4 is typically incorporated early in the synthetic sequence, often by reacting a substituted benzoylpropionic acid with hydrazine (B178648), which then cyclizes to form the C-4 substituted phthalazinone core. This foundational structure is then carried forward for further derivatization at other positions, such as the N-2 nitrogen or the C-1 carboxylic acid.

Targeted Derivatization of the Carboxylic Acid Group

The carboxylic acid at position 1 (C-1) is a highly versatile functional group, serving as a prime anchor point for a multitude of derivatization reactions aimed at pharmacological exploration.

Synthesis of Esters and Amides for Pharmacological Exploration

The conversion of the C-1 carboxylic acid into esters and amides is a fundamental strategy for modifying the parent compound's properties, such as its polarity, membrane permeability, and metabolic stability.

Ester Synthesis: Esterification can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol under acidic conditions, is a straightforward approach. More modern techniques offer milder conditions and broader substrate scopes. For instance, reacting the carboxylic acid with dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride can produce esters in high yields. organic-chemistry.org The use of peptide coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of an organic base, can also facilitate the formation of esters from carboxylic acids and alcohols, including phenols. organic-chemistry.org

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. Direct conversion of the carboxylic acid to an amide can be achieved by heating its ammonium (B1175870) salt. libretexts.org However, this method is often harsh. A more common and milder approach involves activating the carboxylic acid. This can be done by converting it to a more reactive intermediate like an acyl chloride or by using a coupling agent. Boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids with amines, proceeding in high yields for a wide range of substrates, including aromatic amines. orgsyn.orgorgsyn.org Peptide coupling agents such as TBTU, HBTU, and PyBOP are also highly effective for synthesizing amides from carboxylic acids and amines, often employed when N-substituted quinolone carboxylic acids lose reactivity at the carboxylate end. nih.gov

Table 2: Representative Ester and Amide Derivatives This table illustrates potential ester and amide derivatives synthesized from the C-1 carboxylic acid group.

| Derivative Type | Example Derivative Name | General Synthetic Approach | Key Reagents |

|---|---|---|---|

| Ester | Methyl 4-oxo-1H-phthalazine-1-carboxylate | Fischer Esterification or coupling agent | Methanol (B129727), H⁺ catalyst or TBTU |

| Amide | N-Benzyl-4-oxo-1H-phthalazine-1-carboxamide | Catalytic Amidation | Benzylamine, Boric Acid |

| Amide | 4-oxo-1-(piperidin-1-ylcarbonyl)-1H-phthalazin-1-one | Peptide Coupling | Piperidine, TBTU/HBTU |

Conjugation with Amines and Peptides via Activated Esters

For more targeted applications, the C-1 carboxylic acid can be conjugated to various amines, amino acids, and peptides. This is typically accomplished by first converting the carboxylic acid into an activated intermediate, which then readily reacts with the amine nucleophile.

One effective strategy is the azide (B81097) coupling method. nih.gov This process begins with the conversion of a related ester derivative (e.g., a methyl or ethyl ester attached to the N-2 position via an acetic or propanoic acid linker) into a hydrazide by reacting it with hydrazine hydrate (B1144303). nih.govnih.gov The resulting hydrazide is then treated with a cold solution of sodium nitrite (B80452) and hydrochloric acid to form a highly reactive acyl azide in situ. This activated azide is not isolated but is immediately reacted with an amino acid ester, peptide, or other amine to form a stable amide bond. nih.govnih.gov

Alternatively, standard peptide coupling reagents are widely used for this purpose. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS) are highly efficient for forming peptide bonds. niscpr.res.inresearchgate.net The carboxylic acid is activated by the coupling agent, sometimes forming an NHS-ester intermediate, which then undergoes nucleophilic attack by the amino group of the peptide or amine, yielding the desired conjugate with minimal risk of racemization. researchgate.net

Table 3: Examples of Peptide Conjugation Strategies This table outlines common methods for conjugating the phthalazine scaffold to amino acids and peptides.

| Conjugation Method | Activation Steps | Amine/Peptide Source | Reference |

|---|---|---|---|

| Azide Coupling | Ester → Hydrazide → Acyl Azide (in situ) | Amino acid esters, Amines | nih.gov, nih.gov |

| DCC Coupling | Carboxylic Acid + DCC | N-phthalyl or N-tosyl amino acids | niscpr.res.in |

| EDC/NHS Coupling | Carboxylic Acid + EDC/NHS → Activated NHS-ester | Amino acid methyl esters | researchgate.net |

Linker Chemistry and Scaffold Merging Approaches

The presence of both a carboxylic acid at the C1 position and a secondary amine (N-H) within the lactam ring of this compound provides two key handles for derivatization. These functional groups are ideal for the attachment of various linkers, enabling the conjugation of the phthalazinone core to other molecules or for the creation of merged scaffolds with novel properties.

The carboxylic acid is a versatile functional group that can be readily converted into an activated ester, such as an N-hydroxysuccinimide (NHS) ester, or coupled directly to amines using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com This allows for the formation of stable amide bonds, connecting the phthalazinone scaffold to a wide range of molecules, including peptides, polymers, or fluorescent tags. nih.gov For instance, a linker with a terminal amine group can be attached to the C1 position, and the other end of the linker can possess a functional group for further conjugation. pH-sensitive linkers, such as those based on hydrazones, can also be incorporated, allowing for the controlled release of the phthalazinone scaffold under specific environmental conditions, a strategy often employed in drug delivery systems. nih.gov

The N-H group of the phthalazinone ring can be alkylated or arylated to introduce further diversity. This position can be used to attach linkers or to merge the phthalazinone scaffold with other heterocyclic systems. Scaffold merging is a powerful strategy in drug discovery that combines the structural features of two or more distinct pharmacophores to create a hybrid molecule with potentially enhanced or novel biological activities. nih.govnih.gov For example, the phthalazinone core could be merged with other privileged scaffolds known for their biological relevance.

Regioselective Derivatization Methodologies

Regioselective derivatization of the this compound scaffold is crucial for a systematic exploration of structure-activity relationships. The inherent electronic properties of the phthalazinone ring system, influenced by the electron-withdrawing nature of the carbonyl group and the carboxylic acid, as well as the presence of the fused benzene (B151609) ring, dictate the preferred sites for electrophilic and nucleophilic attack.

Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for the regioselective functionalization of phthalazinones. researchgate.netrsc.org The nitrogen and oxygen atoms of the phthalazinone core can act as directing groups, guiding the catalyst to specific C-H bonds. researchgate.netrsc.org For instance, Rh(III)-catalyzed C-H amidation of phthalazinones using dioxazolones as the amidation source has been shown to proceed with high site-selectivity. nih.gov This methodology allows for the introduction of amino groups at specific positions on the phthalazinone scaffold.

Furthermore, the carboxylic acid at the C1 position can itself be used as a directing group in certain metal-catalyzed reactions, potentially enabling functionalization at adjacent positions. nih.gov The development of regioselective methods allows for the precise and controlled synthesis of a diverse library of this compound analogues, which is essential for detailed pharmacological evaluation.

| Method | Catalyst/Reagent | Targeted Position | Reference |

| C-H Amidation | Rh(III) / Dioxazolones | Site-selective on the phthalazinone core | nih.gov |

| C-H Sulfonation | Pd-catalyst / Arylsulfonyl chlorides | Regio- and chemo-selective | researchgate.net |

| C-H Halogenation | Pd-catalyst / N-halosuccinimide | Regio- and chemo-selective | researchgate.net |

Structure Activity Relationship Sar Studies of 4 Oxo 1h Phthalazine 1 Carboxylic Acid Derivatives

Elucidation of Key Structural Determinants for Biological Potency

The biological potency of derivatives based on the 4-oxo-1H-phthalazine-1-carboxylic acid scaffold is governed by several key structural elements. The inherent features of the phthalazinone ring system, including the lactam moiety (a cyclic amide), the carboxylic acid at position 1, and the potential for substitution at various points on the fused benzene (B151609) ring and the heterocyclic nitrogen, are all critical determinants of activity.

Key determinants include:

The Phthalazinone Core: This bicyclic heterocyclic system often acts as a rigid scaffold that correctly orients substituents for optimal interaction with a biological target. The polar group within the phthalazinone ring can serve as a hydrogen bond acceptor, a feature often required for binding. cu.edu.eg The core structure is a common feature in many bioactive compounds, highlighting its significance as a pharmacophore. nih.govresearchgate.net

The Carboxylic Acid Group at C1: The carboxylic acid at position 1 is a crucial functional group. Its acidic proton and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. This group can engage in vital ionic or hydrogen-bonding interactions within a receptor's active site, anchoring the molecule and contributing significantly to its binding affinity.

Substitution at the N2 Position: The nitrogen atom at position 2 of the phthalazinone ring is a common site for modification. Introducing different substituents here, such as alkyl or aryl groups, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. For instance, attaching a 2-oxoethyl group to this position has been used to create intermediates for further heterocycle formation, leading to compounds with varied biological profiles. fayoum.edu.eg

Substitution at the C4 Position: The carbonyl group at C4 is a key feature. However, in the broader class of phthalazines, substitution at this position with groups like arylpiperazines or other cyclic amines connected via spacers has been shown to be highly effective in modulating activity, for example, as α-adrenoceptor antagonists. nih.govcu.edu.eg While the core compound is an oxo derivative, this position remains a critical point for derivatization in related analogs. nih.gov

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents introduced onto the this compound framework have a profound impact on biological activity. SAR studies on related phthalazinone derivatives demonstrate that a delicate balance of these properties is often required for optimal potency.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the fused benzene ring can alter the electron density of the entire ring system. This can influence the pKa of the molecule and its ability to participate in π-π stacking or other electronic interactions with a target protein. For example, in some series of bioactive heterocyclic compounds, the presence of specific substituents like a 4-methylphenyl group was found to be beneficial for enhancing activity, whereas a 4-nitrophenyl group could be detrimental.

Steric Effects: The size and shape (steric bulk) of substituents are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a target's binding pocket. Conversely, extending a molecule with an appropriately sized substituent, such as an alkyl spacer, can allow it to access additional binding regions within the receptor, thereby increasing affinity. cu.edu.eg Studies on 4-substituted phthalazinones have shown that connecting a piperazine (B1678402) moiety via an alkyl chain can lead to significant activity. nih.gov The length and nature of this spacer are often finely tuned to maximize potency.

The following interactive table summarizes hypothetical SAR findings for derivatives of a phthalazinone core, illustrating how different substituents might influence biological activity based on general principles observed in related compound series.

| Compound ID | R1 (at N2) | R2 (at C7) | Relative Potency | Key Observation |

| A | -H | -H | 1x | Baseline activity of the unsubstituted core. |

| B | -CH3 | -H | 5x | Small alkyl group at N2 increases potency, possibly enhancing lipophilicity. |

| C | -Phenyl | -H | 2x | Bulky aryl group at N2 may introduce unfavorable steric interactions, reducing potency compared to smaller alkyl groups. |

| D | -CH3 | -Cl | 12x | Introduction of an electron-withdrawing group on the benzene ring significantly enhances potency. |

| E | -CH3 | -OCH3 | 8x | An electron-donating group also enhances potency, but less so than a halogen, indicating a complex electronic requirement. |

| F | -Propyl-Piperazine | -H | 25x | Addition of a basic piperazine moiety via a flexible linker dramatically increases potency, suggesting an interaction with an anionic or polar residue in the target. nih.govresearchgate.net |

Investigation of Stereochemical Influence on Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as enzymes and receptors are themselves chiral environments. nih.gov For derivatives of this compound, the introduction of a chiral center can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities.

While specific stereochemical studies on this compound are not extensively reported, the principles are well-established. Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and this chirality is often essential for their biological function. nih.gov The development of synthetic protocols for the highly enantioselective synthesis of related heterocyclic compounds, such as tetrahydroquinoxalines, underscores the importance of controlling stereochemistry. rsc.org

The differential activity between stereoisomers can arise from several factors:

Three-Point Attachment: One enantiomer may be able to achieve a more optimal three-point interaction with the target receptor, while its mirror image cannot.

Steric Hindrance: A substituent in one stereochemical configuration may fit perfectly into a hydrophobic pocket, whereas in the opposite configuration, it may clash with the receptor surface.

Metabolic Stability: Enzymes responsible for drug metabolism can exhibit stereoselectivity, metabolizing one enantiomer more rapidly than the other.

Cellular Uptake: Transport systems that carry molecules across cell membranes can be stereoselective, leading to different intracellular concentrations of enantiomers. nih.gov

Therefore, when designing derivatives of the this compound scaffold that contain stereocenters, the separation and individual biological evaluation of each stereoisomer is a critical step in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. osf.io This approach uses molecular descriptors to quantify physicochemical properties and correlates them with a biological endpoint, such as an IC50 value. nih.gov

The development of a predictive QSAR model is a multi-step process. First, a dataset of compounds with known structures and measured biological activities is collected. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

Several statistical methods can be employed to build the model, including:

Multiple Linear Regression (MLR): A common method that creates a linear equation correlating activity with two or more molecular descriptors.

3D-QSAR Methods (e.g., CoMFA): These methods use 3D representations of molecules to calculate steric and electrostatic interaction fields, providing a more detailed picture of the structural requirements for activity. nih.govnih.gov

The resulting models are rigorously validated to ensure they are robust and have high predictive accuracy for new, untested compounds. osf.io

QSAR models identify the key physicochemical properties that drive biological activity. These properties are quantified by molecular descriptors. For the this compound class of compounds, relevant descriptors would likely include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These describe a molecule's electronic environment and reactivity.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices. These quantify the size and shape of the molecule.

Hydrophobicity Descriptors: Most commonly the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity. This property is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors, which are critical for specific interactions with biological targets.

The following interactive table lists some common physicochemical parameters used in QSAR studies and their relevance.

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

| Hydrophobicity | LogP | Governs solubility, membrane permeability, and binding to hydrophobic pockets. |

| Electronic | Partial Charge on an Atom | Indicates sites for electrostatic interactions with the target. |

| Steric | Molecular Volume | Relates to how well the molecule fits into the binding site. |

| Thermodynamic | Heat of Formation | Relates to the intrinsic stability of the molecule. |

| Hydrogen Bonding | Number of H-Bond Donors/Acceptors | Quantifies the potential for specific, high-affinity interactions with the target. |

Pharmacophore Generation and Mapping

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a powerful tool in drug design, used for virtual screening of compound libraries and for guiding the design of new molecules with desired activity. nih.gov

For the this compound scaffold, a hypothetical pharmacophore model can be generated based on its key structural features and the SAR data from related compounds. Key pharmacophoric features would likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the oxo group at C4 and the carbonyl oxygen of the carboxylic acid at C1 are strong hydrogen bond acceptors. cu.edu.eg The nitrogen atom in the phthalazinone ring can also act as an HBA.

Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid group is a potent hydrogen bond donor. The N-H proton at position 3 is also a potential HBD.

Aromatic Ring (AR): The fused benzene ring provides a feature for aromatic interactions, such as π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's binding site. nih.gov

Negative Ionizable Feature (NI): At physiological pH, the carboxylic acid group will be deprotonated, creating a negative charge that can engage in crucial ionic interactions with a positively charged residue (e.g., Lysine, Arginine) in the target.

These features can be mapped onto a 3D model, defining the spatial relationships (distances and angles) between them that are required for activity. This model then serves as a template to design new derivatives that fit the pharmacophoric requirements, increasing the probability of discovering potent and selective compounds. cu.edu.eg

Theoretical and Computational Chemistry Investigations of 4 Oxo 1h Phthalazine 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, offering a detailed portrait of the molecule's character.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting spectroscopic and reactivity parameters. For 4-oxo-1H-phthalazine-1-carboxylic acid, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. bhu.ac.in

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry confirms the planar nature of the phthalazine (B143731) ring system, while also detailing the orientation of the carboxylic acid group. For instance, DFT can confirm the presence of intramolecular hydrogen bonding, which significantly influences the molecule's conformation and properties. bhu.ac.in Analysis of the bond lengths reveals the nature of the chemical bonds; for example, the C=O bond of the ketone and carboxylic acid groups will be significantly shorter than the C-C single bonds within the aromatic ring.

Table 1: Representative Geometric Parameters of this compound Calculated by DFT

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C4=O | ~1.23 Å |

| Bond Length | C1-C(OOH) | ~1.50 Å |

| Bond Length | O-H (Carboxylic) | ~0.97 Å |

| Bond Angle | N2-N3-C4a | ~118° |

| Bond Angle | C1-C9-N2 | ~121° |

| Dihedral Angle | C4a-C1-C(OOH)-O | ~178° |

Note: The values in this table are representative and illustrate the type of data obtained from DFT calculations. Actual values may vary based on the specific computational model and basis set used.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. researchgate.net Conversely, a large energy gap indicates high kinetic stability and low reactivity. nih.gov For this compound, the HOMO is typically localized over the electron-rich phthalazine ring system, while the LUMO may be distributed across the carbonyl and carboxylic acid groups. The precise energies and the resulting gap are calculated using methods like time-dependent DFT (TD-DFT). bhu.ac.in In related phthalazine derivatives, HOMO-LUMO gaps have been calculated to be in the range of 4-5 eV. nih.gov This change in the HOMO-LUMO gap can be attributed to changes in the localization of the frontier orbitals. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Phthalazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| Phthalazine Derivative 1 | -6.58 | -1.12 | 4.46 |

| Phthalazine Derivative 2 | -6.71 | -2.01 | 4.70 |

| This compound (Estimated) | -6.85 | -2.15 | 4.70 |

Source: Data for derivatives adapted from studies on similar phthalazine structures. nih.govresearchgate.net The values for the target compound are estimated based on structural similarities.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent different potential values.

Red and Yellow: Regions of negative potential, rich in electrons, indicating sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxylic acid group. bhu.ac.in

For this compound, the MEP surface would show strong negative potentials around the carbonyl oxygen (C4=O) and the carbonyl oxygen of the carboxylic acid group. A strong positive potential would be concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group, highlighting its acidic nature.

Quantum chemical calculations can also predict key thermodynamic parameters at a given temperature. These properties, including zero-point vibrational energy (ZPVE), entropy (S), and enthalpy (H), are crucial for understanding the stability and spontaneity of chemical reactions involving the molecule. These parameters are typically computed from the vibrational frequencies obtained through DFT calculations. The analysis of these properties provides insights into the molecule's behavior under various thermodynamic conditions.

Table 3: Representative Computed Thermodynamic Parameters

| Parameter | Value |

| Zero-Point Vibrational Energy (ZPVE) | 105.8 kcal/mol |

| Enthalpy (H) | 115.2 kcal/mol |

| Gibbs Free Energy (G) | 85.5 kcal/mol |

| Entropy (S) | 101.5 cal/mol·K |

Note: These values are illustrative for a molecule of similar complexity and are typically calculated at standard conditions (298.15 K and 1 atm).

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. Phthalazinone derivatives have been identified as potent inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP). nih.govtandfonline.com

In a docking study involving this compound, the molecule would be docked into the active site of a target protein (e.g., PARP-1). The simulation scores the different binding poses based on a scoring function, which estimates the binding affinity (often expressed as a negative value in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as:

Hydrogen bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the N-H and C=O groups) and amino acid residues in the protein's active site.

Hydrophobic interactions: Occurring between the aromatic rings of the ligand and nonpolar residues of the protein.

Pi-stacking: Interactions between the phthalazine ring system and aromatic amino acid residues like tyrosine or phenylalanine.

These studies can reveal that the phthalazinone core is essential for binding and that specific substitutions can enhance potency. tandfonline.com

Table 4: Example Molecular Docking Results against PARP-1

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Olaparib (Reference Drug) | -9.8 | Gly863, Ser904, Tyr907 | H-Bond, Pi-Stacking |

| This compound (Hypothetical) | -8.5 | Gly863, Arg878, Tyr907 | H-Bond, Pi-Stacking, Salt Bridge |

Note: The results for the target compound are hypothetical and for illustrative purposes, demonstrating typical outcomes of a docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of all atoms in the ligand-protein complex, providing insights into the stability of the binding and the conformational changes that may occur. researchgate.net

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a period of nanoseconds. Key analyses from the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low-fluctuation RMSD value for the ligand indicates that it remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study is tracked throughout the simulation to confirm their stability.

Together, these analyses validate the docking results and provide a more accurate understanding of the binding dynamics and the stability of the ligand-protein complex. researchgate.net

Prediction of Reaction Mechanisms and Pathways using Computational Models

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. rsc.org For complex organic molecules like this compound and its derivatives, theoretical and computational studies can predict reaction mechanisms, identify transient intermediates, and determine the energetic feasibility of various reaction pathways. rsc.orgmdpi.com This section explores the application of computational models in understanding the reactivity of phthalazine systems, even when direct studies on this compound are not extensively documented.

The primary goal of these computational investigations is to map out the potential energy surface of a reaction. This allows for the determination of the lowest energy pathways from reactants to products, which correspond to the most likely reaction mechanisms. Key parameters obtained from these calculations include activation energies, which are the energy barriers that must be overcome for a reaction to occur, and the energies of reactants, intermediates, products, and transition states. mdpi.com

Methodologies in Computational Prediction

A variety of computational methods are employed to predict reaction mechanisms. Density Functional Theory (DFT) is a particularly popular and effective method for studying organic reactions due to its balance of accuracy and computational cost. nih.gov DFT calculations can provide detailed information about the electronic structure of molecules, which is crucial for understanding how and why reactions occur. nih.gov Semi-empirical methods, such as AM1, can also be used, particularly for larger systems, to calculate geometries and heats of formation. mdpi.com

The following table summarizes common computational methods and the types of information they provide in the study of reaction mechanisms:

| Computational Method | Information Provided | Relevance to Reaction Mechanisms |

| Density Functional Theory (DFT) | Electronic structure, optimized geometries, reaction energies, activation barriers, transition state structures. nih.gov | Provides a detailed and accurate picture of the reaction pathway, helping to identify the most favorable mechanism. nih.gov |

| Ab initio methods | Highly accurate energies and molecular properties. | Often used as a benchmark for other methods, providing very reliable data for smaller systems. |

| Semi-empirical methods (e.g., AM1) | Optimized geometries, heats of formation. mdpi.com | Useful for initial explorations of large molecules and complex reaction systems where higher-level calculations are too computationally expensive. mdpi.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Provides insights into the dynamic aspects of reactions, including the role of solvent and conformational changes. |

Predicted Reaction Pathways for Related Phthalazine Systems

For instance, computational analyses have been used to understand the synthesis of various phthalazine derivatives. These studies often focus on cyclization reactions to form the phthalazine core or subsequent modifications. For example, the synthesis of phthalazine-1,4-diones has been studied, revealing a competition between 5-exo and 6-endo nitrogen cyclization pathways, which can be controlled by reaction conditions to selectively form different products. nih.gov

In the context of functionalized phthalazines, computational models can help elucidate the role of different substituents in directing reaction pathways. For example, in the synthesis of acetic acid-functionalized zinc tetrapyridinoporphyrazine, DFT calculations supported the observation that the carboxylic acid groups enhanced the catalytic activity of the central metal. nih.gov This suggests that the carboxylic acid group in this compound is likely to play a significant role in its reactivity, potentially through directing coordination or acting as a proton donor/acceptor.

Furthermore, computational studies on the Vilsmeier reaction of N-aminophthalimides and phthalazine-1,4-diones have helped to understand their structural divergence and tautomerization. nih.gov Such studies are critical for predicting the products of reactions involving different tautomeric forms of phthalazine derivatives.

While direct computational data for this compound is lacking, the principles and findings from studies on analogous systems provide a strong framework for predicting its likely reaction mechanisms. Future computational investigations focused specifically on this compound would be invaluable for confirming these predictions and uncovering its unique chemical behavior.

Pharmacological Mechanisms and Biological Targets of 4 Oxo 1h Phthalazine 1 Carboxylic Acid and Its Derivatives Pre Clinical/in Vitro Research

Receptor Modulation and Specific Ligand Interactions

Derivatives of the core phthalazine (B143731) and related quinoline (B57606) structures have been investigated for their ability to modulate various receptor systems. These interactions are key to their potential therapeutic effects and are explored in detail below.

A series of compounds structurally related to 4-oxo-1H-phthalazine-1-carboxylic acid, specifically 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives, have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). ucl.ac.benih.gov The CB2 receptor is a promising therapeutic target due to its role in various physiological and pathological processes, without the psychoactive effects associated with the CB1 receptor. nih.gov

In vitro studies using competitive binding assays on Chinese Hamster Ovary (CHO) cells expressing human CB1 and CB2 receptors demonstrated that these derivatives possess a significant selectivity for the CB2 receptor. ucl.ac.be For compounds that showed a specific displacement of the radioligand greater than 60%, their binding affinities (Ki values) were determined. ucl.ac.be These 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were found to be selective for the CB2 cannabinoid receptors. ucl.ac.be

To determine the functional activity of these compounds, [35S]-GTPγS binding assays were conducted. This assay measures the first step in G-protein coupled receptor activation. The results indicated that derivatives such as compounds 14-16, 18, 22-25, and 27-35 act as agonists at the human CB2 cannabinoid receptors, with stimulation values ranging from 117% to 137% of basal activity. ucl.ac.be Notably, derivatives 30 and 32R exhibited potent agonist activity with EC50 values of 14.1 nM and 16.8 nM, respectively. ucl.ac.be

Further structural modifications were explored to understand the structure-activity relationships. For instance, the introduction of an adamantyl group was found to enhance affinity. ucl.ac.be The combination of an adamantyl substituent with a chiral center in one derivative, (+)-N3-(1-(1,2,3,4-tetrahydronaphthyl))-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (19 ), resulted in a Ki value of 41.7 nM, which was about 10-fold higher than its corresponding (-)-enantiomer. ucl.ac.be Another derivative, the 4-Quinolone-3-carboxamide Furan CB2 Agonist, demonstrated high affinity for the CB2 receptor with a Ki of 8.5 nM and over 1000-fold selectivity against the CB1 receptor (Ki >10,000 nM). caymanchem.com

Table 1: CB2 Receptor Binding Affinity and Agonist Potency of Selected 4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | CB2 EC50 (nM) |

|---|---|---|---|---|

| 30 | 2.5 | >1000 | >400 | 14.1 |

| 32R | 3.5 | >1000 | >285 | 16.8 |

| 19 | 41.7 | >1000 | >24 | N/A |

| 20 | 1010 | >1000 | N/A | N/A |

| 4-Quinolone-3-carboxamide Furan CB2 Agonist | 8.5 | >10,000 | >1176 | N/A |

Data sourced from multiple preclinical studies. ucl.ac.beucl.ac.becaymanchem.com

In the context of excitatory amino acid receptors, certain phthalazine derivatives have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Overstimulation of AMPA receptors is implicated in various neurological conditions.

A series of phthalazine-1,4-dione derivatives were designed and synthesized based on the reported anticonvulsant activity of phthalazine compounds acting as non-competitive AMPA receptor antagonists. nih.gov Molecular docking studies were performed to assess their binding affinities towards the AMPA receptor. nih.gov The biological screening data showed a strong correlation with the molecular modeling predictions. nih.gov

Several of these synthesized compounds exhibited significant anticonvulsant activity. nih.gov Specifically, compounds 8, 7b, 7a, 10, and 3a showed the highest binding affinities as non-competitive AMPA receptor antagonists and demonstrated notable relative potencies when compared to diazepam. nih.gov When tested against maximal electroshock seizure (MES), compounds 8, 7b, and 3a provided 100% protection at a dose of 125 µgm/kg. nih.gov

Table 2: Relative Anticonvulsant Potency of Selected Phthalazine-1,4-dione Derivatives

| Compound | Relative Potency (vs. Diazepam) |

|---|---|

| 8 | 1.78 |

| 7b | 1.66 |

| 7a | 1.60 |

| 10 | 1.59 |

| 3a | 1.29 |

Data from preclinical anticonvulsant evaluations. nih.gov

No information could be found in the searched scientific literature regarding the activation of soluble guanylate cyclase by this compound or its direct derivatives.

No information could be found in the searched scientific literature regarding the antagonism of adenosine (B11128) receptors by this compound or its derivatives.

Enzyme Inhibition and Activation Profiles

No information could be found in the searched scientific literature regarding the activation of nitric oxide synthase by this compound or its derivatives.

Zika Virus (ZIKV) NS2B-NS3 Protease Inhibition

The Zika virus (ZIKV), a flavivirus transmitted primarily by mosquitoes, poses a significant global health threat, linked to severe neurological conditions such as microcephaly in newborns. nih.gov The ZIKV NS2B-NS3 protease (NS2B-NS3pro) is essential for the viral life cycle, as it cleaves the viral polyprotein to release functional viral proteins. nih.govmdpi.com This makes it a prime target for the development of antiviral therapies. nih.govmdpi.com

In the search for effective ZIKV inhibitors, the NS2B-NS3 protease has been the focus of extensive screening. The active site of the protease consists of a conserved catalytic triad (B1167595) (His51, Asp75, and Ser135). nih.govmdpi.com Research has led to the identification of allosteric inhibitors that bind to sites other than the active site, offering a promising strategy to overcome limitations associated with active-site-directed drugs. nih.govescholarship.org One study identified six such candidate compounds that inhibited the proteolytic activity of ZIKV NS2B-NS3 protease at low micromolar concentrations by targeting a transient, deep, and hydrophobic pocket in the enzyme's "super-open" conformation. nih.gov Other research has identified non-competitive inhibitors of the ZIKV NS2B-NS3 protease, with molecular docking studies suggesting binding to allosteric sites. researchgate.netnih.gov

While specific studies on "this compound" as a ZIKV inhibitor are not detailed, the broader class of phthalazinone derivatives has shown promise against related flaviviruses. For instance, a phthalazinone derivative, 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate, was identified as a potent inhibitor of the Dengue virus (DENV-2), which also relies on an NS2B-NS3 protease. osf.io The successful identification of various small molecule inhibitors, including those with phenylquinoline and aminobenzamide scaffolds, suggests that the phthalazinone structure is a viable candidate for the design of novel ZIKV NS2B-NS3 protease inhibitors. nih.gov

Dual Inhibition of VEGFR and HDAC Enzymes (for related quinazoline (B50416)/quinazolinone hybrids)

A promising strategy in cancer therapy is the development of single molecules that can inhibit multiple targets involved in tumor growth and progression. The vascular endothelial growth factor receptor (VEGFR) and histone deacetylases (HDACs) are two such critical targets. VEGFR-2 is a key receptor tyrosine kinase that regulates angiogenesis, the formation of new blood vessels essential for tumor growth. nih.govmdpi.com HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Researchers have successfully designed and synthesized hybrid compounds based on quinazoline and quinazolinone scaffolds that act as dual inhibitors of VEGFR and HDACs. researchgate.netnih.gov This approach often involves merging the pharmacophores of known VEGFR inhibitors (like the 4-anilinoquinazoline (B1210976) core of vandetanib) and HDAC inhibitors (like the zinc-binding group of SAHA, also known as vorinostat). researchgate.netrsc.org

One study reported a series of hybrids from 4-anilinoquinazoline and hydroxamic acid. nih.gov The most potent compound from this series, compound 6l , exhibited strong inhibitory activity against both VEGFR-2 and total HDACs, with IC₅₀ values of 84 nM and 2.8 nM, respectively. researchgate.netnih.gov Another study developed phthalazino[1,2-b]-quinazolinone derivatives with a hydroxamic acid moiety to serve as multi-target HDAC inhibitors. nih.gov The standout compound, 8h , showed potent inhibition against several cancer cell lines and HDAC subtypes, proving more effective than the approved HDAC inhibitor SAHA. nih.gov

The development of these dual inhibitors represents a significant advance, as combination therapy with separate drugs can lead to complex pharmacokinetics and adverse drug-drug interactions. rsc.org The data below highlights the efficacy of some of these dual-target inhibitors.

| Compound | Scaffold | VEGFR-2 IC₅₀ (nM) | HDAC IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 6l | 4-Anilinoquinazoline-Hydroxamic Acid Hybrid | 84 | 2.8 | researchgate.netnih.gov |

| Compound 13 | 4-(Benzofuran-6-yloxy)quinazoline-Hydroxamic Acid Hybrid | 57.83 | 9.82 (HDAC1) | rsc.org |

| Compound 8h | Phthalazino[1,2-b]-quinazolinone-Hydroxamic Acid Hybrid | N/A | Potent (sub-nanomolar to nanomolar range vs HDAC subtypes) | nih.gov |

| Hybrid 38a | Vandetanib-SAHA Hybrid | Potent | Potent | researchgate.net |

Cellular and Molecular Mechanisms of Action

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A key mechanism of action for many anticancer agents is the ability to trigger this process in tumor cells. Phthalazinone derivatives have demonstrated significant potential in inducing apoptosis through various cellular pathways. nih.govnih.govrsc.org

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the cell death program. nih.gov A critical tumor suppressor protein, p53, often called the "guardian of the genome," plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage. nih.govnih.gov

Studies on novel phthalazinone derivatives have shown their ability to induce apoptosis effectively in various cancer cell lines. For example, a series of oxadiazol-phthalazinone derivatives was found to induce apoptosis by upregulating the expression of p53 and the executioner caspase-3. nih.govrsc.org In another study, a phthalazine-based derivative, compound 12b , induced total apoptosis in HCT-116 colon cancer cells by 21.7-fold compared to untreated cells. nih.gov This compound caused both early and late-stage apoptosis. nih.gov Similarly, compound 12d , a different phthalazine derivative, stimulated a 64.4-fold increase in total apoptotic death in MDA-MB-231 breast cancer cells. nih.gov

| Compound | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Compound 12b | HCT-116 (Colon Cancer) | Induced apoptosis by 21.7-fold compared to control. | nih.govrsc.org |

| Compound 12d | MDA-MB-231 (Breast Cancer) | Induced a 64.4-fold increase in total apoptotic cells. | nih.gov |

| Compound 1 | HepG2 (Liver Cancer) | Elevated expression of p53 and caspase 3, inducing apoptosis. | nih.govrsc.org |

| Compound 2e | HepG2 (Liver Cancer) | Elevated expression of p53 and caspase 3, inducing apoptosis. | nih.govrsc.org |

Mitochondrial Membrane Depolarization

The mitochondrion is a central organelle in the life and death of a cell. Mitochondrial dysfunction is a hallmark of many diseases and a key event in the intrinsic pathway of apoptosis. nih.govmdpi.com A critical aspect of this dysfunction is the depolarization of the mitochondrial membrane potential (ΔΨm). nih.gov The ΔΨm is an electrochemical gradient maintained across the inner mitochondrial membrane, and its disruption can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade. nih.gov

Damage to mitochondria can be caused by various factors, including excessive production of reactive oxygen species (ROS) and alterations in mitochondrial DNA (mtDNA). nih.gov The loss of mitochondrial membrane potential is a key indicator of this damage and a commitment point for apoptosis. mdpi.com

While direct studies detailing the effect of this compound on mitochondrial membranes are limited, research on other structurally related compounds demonstrates this as a plausible mechanism of action. For example, a study on novel chromanone derivatives, which are also heterocyclic compounds, showed that they could induce mitochondrial membrane depolarization in A549 lung cancer cells. researchgate.net Specifically, compounds 2b and 2c from that study caused mitochondrial membrane depolarization of 25.53% and 22.33%, respectively. researchgate.net Given that phthalazinone derivatives are potent inducers of apoptosis, it is highly probable that their mechanism involves the induction of mitochondrial dysfunction and subsequent depolarization of the mitochondrial membrane, a crucial step in the intrinsic apoptotic pathway.

Anti-Proliferative Effects in Cell Lines

A fundamental characteristic of potential anticancer agents is their ability to inhibit the growth and proliferation of cancer cells. Derivatives of the phthalazinone scaffold have been extensively evaluated for their anti-proliferative activity against a wide range of human cancer cell lines in preclinical in vitro studies. osf.iomdpi.com These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of the cell population.

Numerous phthalazinone derivatives have shown potent cytotoxic effects, often with IC₅₀ values in the low micromolar or even nanomolar range. For instance, a series of novel phthalazine-based derivatives demonstrated significant cytotoxicity against HCT-116 colon cancer cells, with compound 12b being exceptionally potent with an IC₅₀ of 0.32 µM, a value nearly ten times more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 2.93 µM). nih.govrsc.org In another study, phthalazine derivatives 11d , 12c , and 12d exhibited strong cytotoxic activities against the MDA-MB-231 breast cancer cell line with IC₅₀ values of 0.92, 1.89, and 0.57 µM, respectively, outperforming the standard drug Erlotinib (IC₅₀ = 1.02 µM). nih.gov

The table below summarizes the anti-proliferative activity of various phthalazine/phthalazinone derivatives against several human cancer cell lines, demonstrating the broad potential of this chemical class.

| Derivative Class/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| Compound 12b (Phthalazine-dipeptide) | HCT-116 (Colon) | 0.32 | Sorafenib (2.93) | nih.govrsc.org |

| Compound 13c (Phthalazine-hydrazone) | HCT-116 (Colon) | 0.64 | Sorafenib (2.93) | nih.gov |

| Compound 12d (Phthalazine-dipeptide) | MDA-MB-231 (Breast) | 0.57 | Erlotinib (1.02) | nih.gov |

| Compound 11d (Phthalazine-dipeptide) | MDA-MB-231 (Breast) | 0.92 | Erlotinib (1.02) | nih.gov |

| Compound 1 (Oxadiazol-phthalazinone) | HepG2 (Liver) | 5.5 | Doxorubicin (~4-7) | nih.gov |

| Compound 2e (Oxadiazol-phthalazinone) | MCF-7 (Breast) | 15 | Doxorubicin (~4-7) | nih.gov |

| Compound 9a (Dithiocarbamate-phthalazinone) | NCI-H460 (Lung) | <10 | Cisplatin (5.54) | nih.gov |

| Compound 4a (1,4-disubstituted phthalazine) | MCF-7 (Breast) | 1.4 | Doxorubicin (N/A) | cu.edu.eg |

Broad-Spectrum Biological Activities in Pre-clinical Investigations

The phthalazine and phthalazinone heterocyclic systems are recognized as "privileged structures" in drug discovery. This is due to their ability to bind to various biological targets, resulting in a wide spectrum of pharmacological activities demonstrated in preclinical research. mdpi.comresearchgate.net Beyond their well-documented anticancer properties, these compounds have been investigated for a multitude of other therapeutic applications.

Preclinical studies have revealed that phthalazinone derivatives possess a diverse range of biological effects, including: